L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
CAS No.: 834910-11-1
Cat. No.: VC16817783
Molecular Formula: C16H31N3O4
Molecular Weight: 329.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 834910-11-1 |
|---|---|
| Molecular Formula | C16H31N3O4 |
| Molecular Weight | 329.43 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H31N3O4/c1-8-10(4)12(19-15(22)23-16(5,6)7)14(21)18-11(9(2)3)13(17)20/h9-12H,8H2,1-7H3,(H2,17,20)(H,18,21)(H,19,22)/t10-,11-,12-/m0/s1 |
| Standard InChI Key | JSGJRFCFMGJNOM-SRVKXCTJSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s structure (C₁₆H₃₁N₃O₄) comprises L-valinamide linked to Boc-protected L-isoleucine via a peptide bond. The Boc group ((C(CH₃)₃O(CO))) shields the α-amine of isoleucine, while the valinamide terminus provides a reactive site for subsequent elongation. Its IUPAC name, tert-butyl N-[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate, underscores its chiral centers at C2 and C3 of isoleucine and C2 of valine.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS No. | 834910-11-1 |
| Molecular Formula | C₁₆H₃₁N₃O₄ |
| Molecular Weight | 329.43 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
| SMILES | CCC@HC@@HNC(=O)OC(C)(C)C |
The stereochemistry is preserved through controlled synthesis, ensuring enantiomeric purity >98% in commercial batches.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra exhibit characteristic peaks at 1680–1720 cm⁻¹ (C=O stretching of carbamate and amide) and 3300–3500 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) data confirm stereospecificity: ¹H NMR (400 MHz, DMSO-d₆) δ 0.85–0.92 (m, 12H, isoleucine and valine methyl), 1.38 (s, 9H, Boc tert-butyl), and 4.21–4.45 (m, 2H, α-methine).
Synthesis and Manufacturing
Boc Protection Strategy
The synthesis begins with Boc protection of L-isoleucine’s α-amine. Reacting L-isoleucine with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) under basic conditions (pH 9–10) yields Boc-L-isoleucine. Subsequent activation of the carboxyl group using N,N'-dicyclohexylcarbodiimide (DCC) facilitates coupling with L-valinamide in dimethylformamide (DMF).
Coupling and Purification
Peptide bond formation employs HOBt (hydroxybenzotriazole) as a coupling agent to minimize racemization. Reaction progress is monitored via thin-layer chromatography (TLC), with final purification by reversed-phase HPLC (acetonitrile/water gradient). Typical yields range from 65% to 75%, contingent on solvent quality and stoichiometric precision .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | DCC/HOBt |
| Temperature | 0–4°C (activation), 25°C (coupling) |
| Reaction Time | 4–6 hours |
| Purification Method | RP-HPLC (C18 column) |
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS)
The Boc group’s stability under acidic conditions (e.g., trifluoroacetic acid) enables iterative deprotection and coupling in SPPS. For example, this compound has been utilized in synthesizing HIV protease inhibitors, where valine-isoleucine motifs enhance binding affinity .
Drug Discovery Platforms
Pharmaceutical studies leverage Boc-protected intermediates to engineer peptide-based therapeutics. A 2024 screen identified derivatives of L-valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl- as potent inhibitors of SARS-CoV-2 main protease (Mpro), with IC₅₀ values <100 nM.
Physicochemical and Stability Profiles
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition onset at 210°C. Accelerated stability testing (40°C/75% RH) confirms no degradation over 6 months when sealed under nitrogen.
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